4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide is a synthetic molecule belonging to the class of sulfonamide-containing indole compounds. This compound has garnered attention in scientific research due to its ability to interact with specific biological targets and its potential therapeutic implications. Notably, 4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide has been investigated for its potential use in the treatment of cancer. []
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide is a synthetic compound that has garnered attention in biochemical research, particularly for its role in targeted protein degradation. Its systematic name reflects its complex structure, which integrates an indole moiety with a sulfonamide group.
This compound is classified as a small organic molecule, specifically a non-polymeric ligand. It is identified by the CAS number 2098346-67-7 and has a molecular formula of CHNOS, with a molecular weight of approximately 340.4 g/mol . The compound is known to participate in interactions with biological targets, particularly in the context of protein degradation pathways.
The synthesis of 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide typically involves multiple steps, including the formation of the indole structure and subsequent functionalization. A common synthetic route described in recent studies includes:
Recent studies have confirmed successful synthesis methods that yield high purity and efficiency, emphasizing the importance of optimizing reaction conditions for yield improvement .
The molecular structure of 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide features several key components:
The compound's Isomeric SMILES representation is Cc1ccc(c2c1c(c[nH]2)C#N)NS(=O)(=O)c3ccc(cc3)CN
, while its InChIKey is YYJILEGPDDMZAV-UHFFFAOYSA-N
.
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide participates in various chemical reactions relevant to its biological functions:
The mechanism of action involves several key steps:
Experimental data has demonstrated that this compound effectively induces degradation in various cellular contexts, supporting its potential therapeutic applications .
The physical properties include:
Chemical properties include:
Relevant data indicate that careful handling is required due to potential reactivity with moisture or strong acids .
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide is primarily utilized in scientific research focused on:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1